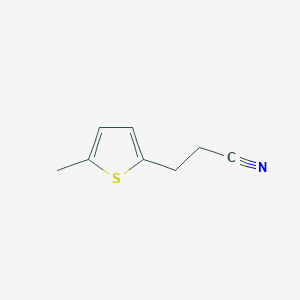

3-(5-Methylthiophen-2-yl)propanenitrile

Beschreibung

3-(5-Methylthiophen-2-yl)propanenitrile is a nitrile-containing organic compound featuring a thiophene ring substituted with a methyl group at the 5-position. The propanenitrile chain (CH₂CH₂CN) is attached to the 2-position of the thiophene moiety.

Eigenschaften

Molekularformel |

C8H9NS |

|---|---|

Molekulargewicht |

151.23 g/mol |

IUPAC-Name |

3-(5-methylthiophen-2-yl)propanenitrile |

InChI |

InChI=1S/C8H9NS/c1-7-4-5-8(10-7)3-2-6-9/h4-5H,2-3H2,1H3 |

InChI-Schlüssel |

ZFAKEJYYIHAMFH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(S1)CCC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 3-(5-Methylthiophen-2-yl)propanenitrile typically involves the reaction of 5-methylthiophene-2-carbaldehyde with a suitable nitrile source under specific reaction conditions. One common method is the Knoevenagel condensation reaction, where the aldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction is usually carried out in an organic solvent like ethanol at room temperature .

Analyse Chemischer Reaktionen

3-(5-Methylthiophen-2-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

3-(5-Methylthiophen-2-yl)propanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Wirkmechanismus

The mechanism of action of 3-(5-Methylthiophen-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 3-(5-Methylthiophen-2-yl)propanenitrile with structurally related propanenitrile derivatives:

Key Observations :

- Electron-withdrawing effects : The nitrile group in all compounds enhances polarity and reactivity, facilitating nucleophilic additions or metal coordination .

- Aromatic systems : Thiophene and pyridine rings contribute to π-π stacking and electronic delocalization, which are critical in materials science. The methyl group in 3-(5-Methylthiophen-2-yl)propanenitrile may improve solubility compared to unsubstituted thiophenes .

- Heterocyclic diversity : The oxadiazole and pyrazole derivatives () introduce additional heteroatoms (N, S, O), altering thermal stability and biological activity compared to the simpler thiophene-based compound.

Physicochemical Properties

- Solubility : Methyl substitution on thiophene likely enhances lipophilicity compared to polar oxadiazole or pyridine derivatives .

- Thermal stability : Oxadiazole-containing compounds () may exhibit higher thermal stability due to rigid heterocyclic cores, whereas the target compound’s stability depends on the thiophene-nitrile conjugation .

Biologische Aktivität

3-(5-Methylthiophen-2-yl)propanenitrile is an organic compound classified as a thiophene derivative, notable for its potential biological activities. This compound features a thiophene ring with a methyl group at the 5-position and a propanenitrile group at the 3-position. Its structure suggests various avenues for biological interaction, particularly in medicinal chemistry and materials science.

The molecular formula of 3-(5-Methylthiophen-2-yl)propanenitrile is CHNS, with a molecular weight of approximately 151.2 g/mol. The compound has a CAS number of 2228315-57-7, and it typically exhibits a purity of around 95% in commercial preparations.

| Property | Value |

|---|---|

| CAS No. | 2228315-57-7 |

| Molecular Formula | CHNS |

| Molecular Weight | 151.2 g/mol |

| Purity | 95% |

The biological activity of 3-(5-Methylthiophen-2-yl)propanenitrile is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The thiophene ring may engage in π-π stacking interactions with aromatic amino acids, while the nitrile group can form hydrogen bonds or coordinate with metal ions in enzyme active sites.

Biological Activities

Research indicates that derivatives of this compound may exhibit significant antimicrobial and anticancer properties:

- Antimicrobial Activity : Several studies have explored the antimicrobial potential of thiophene derivatives, suggesting that modifications to the thiophene structure can enhance activity against various pathogens.

- Anticancer Activity : The compound's derivatives have been investigated for their cytotoxic effects on cancer cell lines. For instance, compounds structurally related to 3-(5-Methylthiophen-2-yl)propanenitrile have shown promising results in inhibiting the growth of breast cancer cell lines (MCF-7 and MDA-MB-231), with IC values in the nanomolar range .

Case Studies

A notable study focused on the synthesis and evaluation of thieno[2,3-d]pyrimidines, which are structurally related to 3-(5-Methylthiophen-2-yl)propanenitrile. These compounds were tested against several cancer cell lines, revealing significant cytotoxicity and potential as anticancer agents. The best-performing compounds demonstrated IC values as low as 9.1 nM against MCF-7 cells .

Table: Cytotoxicity Data for Related Compounds

| Compound | Cell Line | IC (nM) |

|---|---|---|

| Thieno[2,3-d]pyrimidine A | MCF-7 | 9.1 |

| Thieno[2,3-d]pyrimidine B | MDA-MB-231 | 28.0 |

Comparative Analysis

Comparative studies between 3-(5-Methylthiophen-2-yl)propanenitrile and similar compounds reveal variations in biological activity based on structural differences:

- Structural Variations : The position of substituents on the thiophene ring significantly affects reactivity and biological activity.

- Biological Implications : Variations such as chain length or additional functional groups can lead to enhanced or diminished biological effects, indicating the importance of structure-activity relationships (SAR) in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.